
1-(Furan-2-yl)-3-(4-(methylthio)phenyl)-2,3-dimorpholinopropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(Furan-2-yl)-3-(4-(methylthio)phenyl)-2,3-dimorpholinopropan-1-one” is a complex organic molecule that contains a furan ring, a phenyl ring, and two morpholine rings . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Phenyl is a functional group or molecule consisting of a ring of six carbon atoms, with one hydrogen atom bonded to each carbon . Morpholine is an organic chemical compound having the chemical formula O(CH2CH2)2NH .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The furan ring, phenyl ring, and morpholine rings would each contribute to the overall structure .Chemical Reactions Analysis
Again, without specific studies or literature on this compound, it’s difficult to provide a detailed analysis of its chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound refer to its characteristics, such as melting point, boiling point, solubility, etc. Without specific studies or literature on this compound, it’s difficult to provide a detailed analysis of its physical and chemical properties .Scientific Research Applications
Catalytic Synthesis of Derivatives : In a study, furan-2-yl(phenyl)methanol derivatives underwent a smooth aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol, leading to the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives. This method features good yields, high selectivity, low catalyst loading, and faster reaction times, making it a valuable synthetic approach in organic chemistry (B. Reddy et al., 2012).
Pharmacological Evaluation : Another study focused on synthesizing novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. These compounds were evaluated for their antidepressant and antianxiety activities, revealing significant effects in behavioral tests on mice. This highlights the potential therapeutic applications of such compounds (J. Kumar et al., 2017).
Synthesis and Anti-Tuberculosis Activity : A study achieved a one-pot synthesis of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(furan-2-yl-methyl)-2-morpholinoacetamide derivatives. These compounds were characterized and evaluated for their in vitro anti-tuberculosis activities, indicating potential applications in the treatment of tuberculosis (Yuefei Bai et al., 2011).
Synthesis of Heterocyclic Compounds : The synthesis of new heterocyclic compounds, including derivatives of furan and pyrrole, was explored. This research contributes to the development of novel organic compounds, potentially useful in various chemical applications (K. Fujimori et al., 1986).
Application in Solar Cells : A study synthesized phenothiazine derivatives with various conjugated linkers, including furan, for use in dye-sensitized solar cells. The furan-linked derivative showed improved solar energy-to-electricity conversion efficiency, demonstrating the utility of such compounds in renewable energy technologies (Se Hun Kim et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(furan-2-yl)-3-(4-methylsulfanylphenyl)-2,3-dimorpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-29-18-6-4-17(5-7-18)20(23-8-13-26-14-9-23)21(24-10-15-27-16-11-24)22(25)19-3-2-12-28-19/h2-7,12,20-21H,8-11,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWCFPFPGQEKJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(C(C(=O)C2=CC=CO2)N3CCOCC3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-2-(3-morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2982696.png)
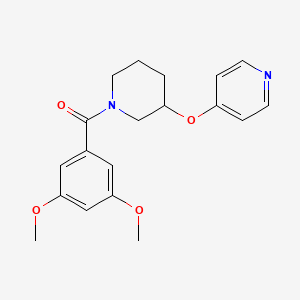

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2982699.png)
![4-[(2-Methylpropan-2-yl)oxycarbonylamino]quinazoline-7-carboxylic acid](/img/structure/B2982702.png)
![methyl 2-(2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2982704.png)
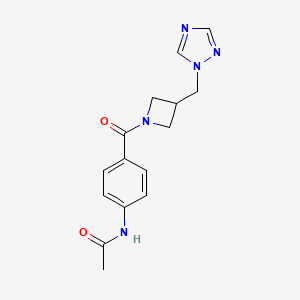
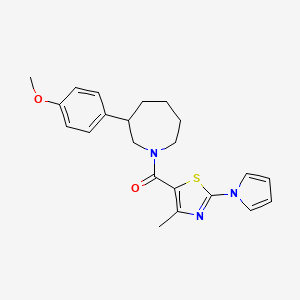

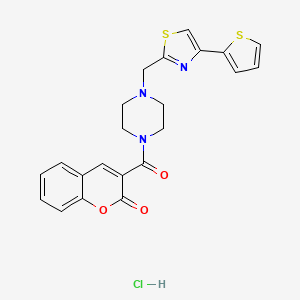
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2982711.png)
![Ethyl 2-({[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2982715.png)
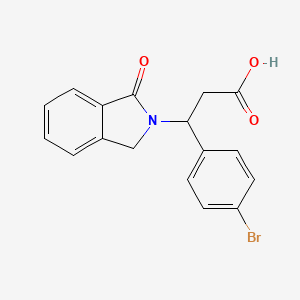
methanone](/img/structure/B2982718.png)